Dhp-218

Hypertension Calcium Channel Blockers Antihypertensive Agents

Choose Dhp-218 (PAK-9) for its potent, long-lasting antihypertensive effects and unique vascular selectivity over AV nodal conduction, avoiding nifedipine's reflex tachycardia. With 7-30x greater potency and a non-tolerating profile over 5 weeks, it ensures stable, sustained pharmacodynamics in chronic studies. Ideal for rigorous, reproducible cardiovascular research.

Molecular Formula C18H21N2O7P
Molecular Weight 408.3 g/mol
CAS No. 102097-78-9
Cat. No. B1670373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhp-218
CAS102097-78-9
Synonyms3-Pyridinecarboxylic acid, 5-(1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, methyl ester, P-oxide
DHP 218
DHP-218
methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Molecular FormulaC18H21N2O7P
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)P2(=O)OCCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C18H21N2O7P/c1-11-15(18(21)25-3)16(13-7-4-5-8-14(13)20(22)23)17(12(2)19-11)28(24)26-9-6-10-27-28/h4-5,7-8,16,19H,6,9-10H2,1-3H3
InChIKeyGSWINTXYUFHJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dhp-218 (CAS 102097-78-9) Product-Specific Evidence: Procurement-Ready Baseline Overview


Dhp-218 (CAS 102097-78-9), also known as PAK-9, is a dihydropyridine phosphonate calcium channel antagonist with a molecular weight of 408.34 g/mol and the formula C₁₈H₂₁N₂O₇P [1] . It is structurally characterized by a 2-nitrophenyl group at the 4-position and a 2-oxido-1,3,2-dioxaphosphinan-2-yl cyclic phosphonate moiety at the 5-position, distinguishing it from classical dihydropyridine-3,5-dicarboxylate calcium channel blockers like nifedipine [2] [3]. Preclinically, it demonstrates potent, long-lasting antihypertensive effects, with documented vascular selectivity over atrioventricular (AV) nodal conduction [4] .

Dhp-218 (CAS 102097-78-9) Procurement Risk: Why Generic Dihydropyridine Substitution Fails


Generic substitution with first-generation dihydropyridines like nifedipine is not supported by the quantifiable evidence for Dhp-218. Nifedipine, a 1,4-dihydropyridine-3,5-dicarboxylate, exhibits a markedly different pharmacological profile: Dhp-218 demonstrates a significantly extended duration of action across species [1], and critically, a substantial separation between vascular and AV nodal effects—a property not characteristic of nifedipine's often reflex tachycardia-inducing vasodilation [2] [3]. These differences arise from its unique cyclic phosphonate structure, which alters its receptor association and dissociation kinetics [4]. Procurement of a generic analog would therefore introduce risks of divergent potency, unexpected AV conduction effects, and a non-overlapping therapeutic window.

Dhp-218 (CAS 102097-78-9) Quantified Differentiation: Head-to-Head Evidence for Scientific Selection


Dhp-218 vs. Nifedipine: 7x to 30x Superior Antihypertensive Potency Across Species

Dhp-218 exhibits significantly greater antihypertensive potency than nifedipine across multiple normotensive and hypertensive animal models. In spontaneously hypertensive rats (SHR), Dhp-218 was approximately 7 times more potent [1]. This potency advantage is magnified in larger mammals: in normotensive cats, Dhp-218 was >10 times more potent, and in normotensive dogs, it was >30 times more potent than nifedipine [2].

Hypertension Calcium Channel Blockers Antihypertensive Agents

Dhp-218 vs. Nifedipine: Vascular Selectivity Over AV Nodal Conduction

Dhp-218 demonstrates appreciable selectivity for the vasculature over the atrioventricular (AV) node, a key differentiator from many first-generation dihydropyridines like nifedipine which can cause reflex tachycardia [1]. In isolated blood-perfused canine AV node preparations, Dhp-218 increased AV conduction time and produced AV block only at high doses when injected directly into the AV node artery. In contrast, vasodilation (increased blood flow) occurred at lower doses with minimal effect on AV conduction [2] [3].

Vascular Selectivity Atrioventricular Node Cardiac Safety

Dhp-218 vs. Nifedipine: Prolonged Duration of Antihypertensive Action

Dhp-218 exhibits a significantly extended duration of antihypertensive action compared to nifedipine across all tested animal species [1]. This is attributed to slower association and dissociation kinetics with tissue and receptors [2]. The effect appeared slowly and persisted even after intravenous injection, indicating a long-acting profile independent of formulation .

Long-Acting Sustained Release Pharmacokinetics

Dhp-218 vs. Nifedipine: Distinct Receptor Binding Kinetics

Although Dhp-218 and nifedipine both target the dihydropyridine binding site on L-type calcium channels, they exhibit different association and dissociation rates [1]. Studies using [3H]-nitrendipine displacement assays indicate that Dhp-218's interaction with the receptor is kinetically distinct, which may underlie its prolonged duration of action and vascular selectivity [2].

Receptor Binding Kinetics Dihydropyridine Receptor

Dhp-218 In Vitro Potency: High-Affinity Calcium Channel Blockade

Dhp-218 demonstrates high-affinity blockade of L-type calcium channels in isolated vascular smooth muscle. It inhibited calcium-induced contractions of rat aorta in high K⁺ solution with a pA2 value of 9.11, corresponding to a dissociation constant (K_B) in the sub-nanomolar range . This high potency is consistent with its robust in vivo antihypertensive effects.

Calcium Antagonism Vascular Smooth Muscle pA2 Value

Dhp-218 vs. Nifedipine: Lack of Tolerance Development Over 5 Weeks

Chronic administration of Dhp-218 did not lead to the development of tolerance to its antihypertensive effects over a 5-week period [1]. This is a critical differentiator, as some antihypertensive agents can lose efficacy with prolonged use. The study demonstrated sustained blood pressure reduction at daily doses of 0.3 and 1 mg/kg .

Tolerance Chronic Dosing Antihypertensive Therapy

Dhp-218 (CAS 102097-78-9) Optimized Use Cases: Where This Compound Outperforms


Preclinical Hypertension Research Requiring Superior Potency and Prolonged Duration

In rodent and large animal models of hypertension, where consistent and sustained blood pressure reduction is paramount, Dhp-218 offers a clear advantage. Its 7- to 30-fold greater potency than nifedipine allows for lower dosing, minimizing potential off-target effects. The extended duration of action ensures stable hemodynamics over longer experimental windows, reducing the need for frequent re-dosing. This is particularly valuable in chronic infusion studies or when evaluating the impact of sustained blood pressure control on end-organ damage [1].

Cardiac Safety Pharmacology Studies Focusing on AV Nodal Conduction

For researchers investigating the cardiovascular safety profile of calcium channel blockers, Dhp-218 serves as a unique tool. Its demonstrated vascular selectivity over AV nodal conduction makes it ideal for studying the mechanisms that separate desired vasodilation from unwanted cardiac conduction disturbances. Unlike nifedipine, which can confound results with reflex tachycardia, Dhp-218 allows for a cleaner interrogation of vascular-specific effects in vivo and in isolated tissue preparations [2].

Structure-Activity Relationship (SAR) Studies of Dihydropyridine Phosphonates

Dhp-218 is a lead compound in the 1,4-dihydropyridine-5-phosphonate series, representing a key structural departure from the 3,5-dicarboxylate scaffold of nifedipine. Its unique cyclic phosphonate moiety at the 5-position confers distinct pharmacological properties. Researchers engaged in medicinal chemistry and SAR studies can utilize Dhp-218 as a benchmark to explore how modifications to the phosphonate ring influence potency, duration of action, and tissue selectivity, potentially guiding the design of next-generation calcium channel blockers with improved therapeutic indices [3].

Chronic Toxicology and Safety Assessment Studies

Given the documented lack of tolerance to its antihypertensive effects over a 5-week period, Dhp-218 is well-suited for long-term toxicology and safety pharmacology studies. Consistent drug exposure and sustained pharmacodynamic response over weeks are critical for accurately assessing chronic toxicity and identifying any time-dependent adverse events. This attribute reduces variability in study outcomes and enhances the reliability of safety data, which is essential for regulatory submissions .

Technical Documentation Hub

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